(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

Description

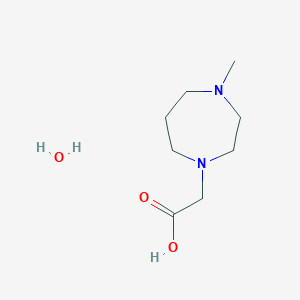

(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 1-position, with associated water molecules in its hydrated form.

- Molecular Formula: C₈H₁₈N₂O₃

- CAS Number: 1255717-82-8

- Molecular Weight: 190.24 g/mol

- Structural Features: The 1,4-diazepane ring provides conformational flexibility, while the acetic acid group enhances solubility in polar solvents. The hydrate form stabilizes the compound under ambient conditions.

This compound is utilized in pharmaceutical and chemical research, particularly as a building block for synthesizing ligands or bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.H2O/c1-9-3-2-4-10(6-5-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMMZYAUCYNZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Acid Precursors

One established synthetic approach to (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate involves the cyclization of appropriately substituted amino acid derivatives. This method typically starts from amino acids or amino acid analogs that contain the necessary nitrogen and carbon skeleton to form the diazepane ring upon cyclization.

-

- Starting from a linear amino acid precursor with two amino groups positioned to allow ring closure.

- Activation of carboxyl or amino groups to promote intramolecular nucleophilic substitution or amide bond formation.

- Cyclization under controlled conditions (temperature, solvent) to form the 1,4-diazepane ring.

- Introduction of the methyl substituent at the 4-position either before or after ring closure.

- Final functionalization with the acetic acid moiety, often by alkylation or acylation reactions.

-

- High regioselectivity in ring formation.

- Potential for stereochemical control depending on starting materials.

- Amenable to scale-up for industrial synthesis.

-

- This method leverages the inherent reactivity of amino acid derivatives to form the seven-membered ring efficiently.

- The presence of the acetic acid group is confirmed by spectroscopic methods, ensuring the hydrate form is obtained.

Reductive Amination-Based Synthesis

Recent medicinal chemistry research, particularly in the optimization of diazepane-containing scaffolds for biological activity, employs reductive amination as a key step in preparing (4-Methyl-1,4-diazepan-1-yl)acetic acid derivatives.

-

- A diazepane scaffold bearing a reactive amine group is reacted with an aldehyde derivative.

- The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)_3).

- The reductive amination proceeds under mild conditions, typically at room temperature in solvents like dichloromethane or DMF.

- Subsequent purification steps yield the desired amine-functionalized diazepane intermediate.

- Further functionalization introduces the acetic acid moiety, often via amide coupling reactions using coupling reagents like HATU and bases such as DIPEA.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reductive Amination | Diazepane amine + aldehyde + NaBH(OAc)_3 | Formation of N-substituted diazepane intermediate |

| Amide Coupling | Intermediate + 5-chloronicotinic acid + HATU + DIPEA | Formation of acetic acid derivative |

| Deprotection | Acidic conditions (HCl in dioxane) | Removal of protecting groups to yield final compound |

-

- Yields reported for amide coupling steps exceed 95%.

- Purification by preparative HPLC ensures high purity and isolation of the hydrate form.

-

- LC-MS and NMR spectroscopy confirm the structure and purity.

- Typical LC-MS m/z values correspond to expected molecular weights of intermediates and final products.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| Cyclization of Amino Acids | Activation, ring closure, methylation | Amino acid derivatives, cyclization agents | Regioselective, stereocontrolled | Classical method, scalable |

| Reductive Amination & Coupling | Reductive amination, amide coupling, deprotection | NaBH(OAc)_3, HATU, DIPEA, acidic deprotection | Mild conditions, high yields | Used in medicinal chemistry optimization |

| Crystallization & Polymorph Control | Solvent reflux, cooling, anti-solvent addition | Methanol/ethanol, tert-butyl methyl ether | Purification, hydrate formation | Critical for stable, pure compound isolation |

Concluding Remarks

The preparation of this compound involves sophisticated synthetic strategies primarily centered on cyclization of amino acid precursors and reductive amination techniques followed by amide coupling. The control of crystallization conditions is essential to obtain the hydrate form with desirable physicochemical properties. These methods are supported by detailed analytical data including LC-MS and NMR, ensuring the compound’s structural integrity and purity for further biological and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: The diazepane ring allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Synthesis

(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate serves as a crucial precursor in the synthesis of complex molecules. Its unique diazepane structure allows for the creation of derivatives with diverse biological activities.

| Application Area | Methodology | Results |

|---|---|---|

| Synthesis of Isoindoline Derivatives | Interaction with phthalic anhydride | Successful formation of new isoindoline derivatives with potential pharmaceutical applications |

| Enzymatic Asymmetric Reductive Amination | Use of enantiocomplementary IREDs | High enantiomeric excess achieved (>99%) for chiral 1,4-diazepanes |

Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties.

| Biological Activity | Study Focus | Findings |

|---|---|---|

| Antimicrobial | In vitro assays against bacterial strains | Significant inhibition against Staphylococcus aureus and Escherichia coli |

| Anticancer | Evaluation against breast cancer cell lines | IC50 values comparable to established chemotherapeutics, indicating potential as a lead compound |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound. At a concentration of 50 µg/mL, the compound inhibited E. coli growth by approximately 70%, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In a project focused on breast cancer treatment, derivatives of this compound were tested for their ability to inhibit PARP1 activity. Results indicated that these compounds could enhance apoptosis in cancer cells, suggesting a mechanism that may be exploited for therapeutic purposes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(4-Methyl-1,4-diazepan-1-yl)benzoic Acid Hydrochloride

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- CAS Number : 921938-77-4

- Molecular Weight : 270.757 g/mol

- Key Differences: Substitution of acetic acid with a benzoic acid group, introducing aromaticity. Presence of hydrochloride salt improves crystallinity but reduces solubility in non-polar solvents compared to the hydrate form. Applications: Used in drug discovery for its enhanced binding affinity to aromatic receptor sites .

4-Methyl-1,4-diazepan-5-one Hydrochloride

- CAS Number : 5441-40-7

- Molecular Formula : C₆H₁₁ClN₂O

- Molecular Weight : ~162.62 g/mol (anhydrous)

- Key Differences: Replacement of the acetic acid group with a ketone at the 5-position. Applications: Intermediate in the synthesis of antipsychotic agents due to its rigid ketone structure .

(R)-2-Methyl-1,4-diazepane

- CAS Number: Not specified (discontinued product)

- Molecular Formula : C₆H₁₄N₂

- Key Differences: Chiral methyl substitution at the 2-position instead of the 4-position. Lack of acetic acid or hydrate groups results in higher volatility and lower water solubility. Limited commercial availability due to discontinuation .

Comparative Data Table

Physicochemical and Commercial Considerations

Solubility :

- The hydrate form of (4-Methyl-1,4-diazepan-1-yl)acetic acid exhibits higher aqueous solubility than its benzoic acid or ketone analogues due to polar carboxylic and hydrate groups .

- Hydrochloride salts (e.g., 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride) are more soluble in polar aprotic solvents like DMSO .

- Stability: Hydrate and hydrochloride forms enhance stability under storage, whereas non-salt analogues (e.g., (R)-2-Methyl-1,4-diazepane) may require inert atmospheres .

Commercial Availability :

- This compound is available from multiple suppliers (e.g., AldrichCPR, CymitQuimica) , while some analogues (e.g., (R)-2-Methyl-1,4-diazepane) are discontinued .

Biological Activity

(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate is a compound of notable interest in the field of medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C9H18N2O2

Molecular Weight : 186.25 g/mol

IUPAC Name : this compound

CAS Number : 1316225-70-3

The compound features a diazepane ring, which is known for its ability to interact with various biological targets. The acetic acid moiety contributes to its acidity and potential reactivity in biological systems.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The diazepane structure allows for modulation of neurotransmitter systems, particularly those related to mood regulation and anxiety. Preliminary studies suggest that this compound may exert effects by:

- Binding to Receptors : Interacting with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

- Enzyme Modulation : Affecting the activity of enzymes involved in metabolic processes or signal transduction pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . In vitro assays have shown significant inhibition against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This antimicrobial efficacy suggests potential applications in developing new antibiotics or treatments for bacterial infections.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of compounds related to this compound:

-

Study on Neurotransmitter Modulation :

- A study investigated the effects of diazepane derivatives on serotonin receptors, revealing that certain modifications could enhance receptor affinity and selectivity, suggesting a pathway for developing anxiolytic medications.

-

Antimicrobial Efficacy Assessment :

- In a comparative study, this compound was tested alongside conventional antibiotics. The results indicated comparable efficacy against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

-

Pharmacological Profile Exploration :

- Research focused on the pharmacokinetics and metabolism of the compound showed promising results regarding bioavailability and metabolic stability, making it a candidate for further development in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate?

- Methodology : Synthesis typically involves condensation reactions between substituted diazepane derivatives and acetic acid precursors under controlled pH and temperature. For example, analogous compounds (e.g., methanesulfonylphenylacetic acid derivatives) are synthesized via refluxing with aldehydes or ketones in polar solvents, followed by crystallization . Characterization should include:

- HPLC (e.g., methanol:water gradients with additives like acetic acid for retention time analysis, ≥98% purity threshold) .

- UV-Vis spectroscopy (λmax determination in methanol or aqueous solutions) .

- NMR (1H/13C for structural confirmation, focusing on diazepane ring protons and acetic acid moiety integration).

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use HPLC with photodiode array detection to identify impurities; compare retention times and UV spectra against standards .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC and mass spectrometry. Store at -20°C in anhydrous conditions to prevent hydrate decomposition .

Advanced Research Questions

Q. What computational strategies can optimize the reaction pathways for synthesizing (4-Methyl-1,4-diazepan-1-yl)acetic acid derivatives?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Combine with cheminformatics to screen solvent systems and catalysts. For example, ICReDD’s approach integrates reaction path searches and experimental feedback loops to reduce trial-and-error experimentation .

Q. How can design of experiments (DoE) resolve contradictory data in optimizing reaction yields for this compound?

- Methodology : Use factorial design (e.g., Box-Behnken or central composite) to test variables like temperature, pH, and stoichiometry. Analyze interactions using ANOVA. For instance, studies on TiO2 photoactivity optimization employed DoE to identify critical parameters with minimal experiments . Address contradictions by validating outliers with replicate runs and mechanistic studies (e.g., kinetic profiling).

Q. What advanced analytical techniques are recommended for elucidating degradation products or byproducts?

- Methodology :

- LC-HRMS : Identify degradation products via accurate mass and fragmentation patterns.

- NMR kinetics : Track real-time structural changes under stress conditions (e.g., hydrolysis).

- X-ray crystallography : Resolve hydrate vs. anhydrous form discrepancies .

Q. How can researchers leverage this compound in designing novel heterocyclic reaction cascades?

- Methodology : Explore its use as a bifunctional building block. For example:

- Cyclization : React with α,β-unsaturated carbonyls to form fused diazepane rings.

- Cross-coupling : Utilize palladium catalysis for C–N bond formation, analogous to benzoxazole-carboxylate synthesis . Monitor regioselectivity via in-situ IR or Raman spectroscopy.

Methodological Considerations

- Data Contradiction Analysis : When computational predictions (e.g., reaction yields) conflict with experimental results, re-evaluate force field parameters or solvent effects in simulations. Cross-validate with isotopic labeling or intermediate trapping .

- Safety Protocols : Follow guidelines for handling hazardous intermediates (e.g., wear PPE, avoid inhalation, and use fume hoods), as outlined in safety data sheets for structurally related acetic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.